2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester
Description
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester is a benzofuran derivative featuring a cyclopentyl substituent at the 2-position and a methyl ester group at the 5-position of the benzofuran core. The benzofuran scaffold is a bicyclic structure consisting of fused benzene and furan rings, which is widely utilized in medicinal chemistry and materials science due to its aromatic stability and functional versatility . The cyclopentyl group introduces steric bulk and lipophilicity, while the methyl ester enhances solubility and serves as a common prodrug motif.
Properties
IUPAC Name |
methyl 2-cyclopentyl-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-15(16)11-6-7-13-12(8-11)9-14(18-13)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSBBPXYJVGLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=C2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing a benzofuran ring and a cyclopentyl group can be subjected to esterification reactions to introduce the methyl ester group. The reaction conditions typically involve the use of acid catalysts and solvents such as methanol .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups on the benzofuran ring are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-cyclopentylbenzofuran-5-carboxylic acid methyl ester and its analogs:
Key Observations:
- The 3-methyl substituent in the positional isomer () shifts electronic effects on the benzofuran ring, altering reactivity .
- Ester Groups : Methyl esters (e.g., target compound) are generally more lipophilic than ethyl esters (e.g., ), but ethyl esters may offer slower hydrolysis rates in vivo, enhancing metabolic stability .
- Functional Group Diversity : The carboxylic acid in 3-methylbenzofuran-5-carboxylic acid () increases polarity, making it less membrane-permeable than its esterified counterparts .
Biological Activity
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester (CAS No. 1154060-72-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with cyclopentylbenzofuran derivatives.
- Reaction Conditions : The reaction is often carried out under inert atmospheres using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Catalysts : Commonly used catalysts include palladium or nickel complexes to facilitate the reaction.
Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
- Cytotoxicity : Research suggests that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Some studies have pointed towards its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant | |
| Cytotoxicity | Moderate to high | |
| Anti-inflammatory | Potentially effective |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to influence signaling pathways related to inflammation and cell proliferation:
- Receptor Interactions : The compound may bind to various receptors involved in inflammatory responses, modulating their activity.
- Enzymatic Inhibition : It could inhibit enzymes related to the synthesis of pro-inflammatory mediators.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Study : A study conducted on the effectiveness against drug-resistant bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting it could be developed as a new antimicrobial agent .
- Cancer Cell Line Testing : In vitro assays demonstrated that this compound induced apoptosis in specific cancer cell lines, highlighting its potential in cancer therapy .
- Inflammation Model : Animal models of inflammation treated with this compound exhibited reduced markers of inflammation, supporting its role in anti-inflammatory therapies .
Table 2: Case Study Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
